molecular formula C₃₀H₄₈O₁₀ B1140354 Ursodeoxycholic acid acyl-B-D-glucuronide CAS No. 208038-28-2

Ursodeoxycholic acid acyl-B-D-glucuronide

Cat. No. B1140354
CAS RN: 208038-28-2
M. Wt: 568.7
InChI Key:
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Description

Ursodeoxycholic acid acyl-B-D-glucuronide is a compound used in the field of biomedicine . It is derived from ursodeoxycholic acid and serves as a hepatoprotective agent . It plays a significant role in treating cholestatic liver diseases by reducing the build-up of harmful bile acids within the hepatic system .


Synthesis Analysis

The synthesis of Ursodeoxycholic acid acyl-B-D-glucuronide involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The degradation of these metabolites occurs via intramolecular transacylation and hydrolysis .


Molecular Structure Analysis

Ursodeoxycholic acid acyl-B-D-glucuronide has a molecular formula of C30H48O10 . It contains 92 bonds in total, including 44 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic ester, 6 hydroxyl groups, and 5 secondary alcohols .


Chemical Reactions Analysis

Acyl glucuronide metabolites, such as Ursodeoxycholic acid acyl-B-D-glucuronide, have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . Differences in reactivity were observed for the individual transacylation steps between the compound series .


Physical And Chemical Properties Analysis

Ursodeoxycholic acid acyl-B-D-glucuronide has a molecular weight of 568.7 . It contains a total of 88 atoms, including 48 Hydrogen atoms, 30 Carbon atoms, and 10 Oxygen atoms .

Scientific Research Applications

Treatment for Non-Alcoholic Fatty Liver Disease (NAFLD)

Ursodeoxycholic acid (UDCA) has shown therapeutic potential in NAFLD with several mechanisms, such as improving cellular autophagy, apoptosis, and mitochondrial functions . It is a key determinant in maintaining the dynamic communication between the host and gut microbiota .

Role in Gut Microbiome

UDCA plays a pivotal role in the gut microbiome. Patients with NAFLD exhibit unique signatures of the intestinal microbiome marked by the priority of Gram-negative bacteria, decreased ratio of Firmicutes/Bacteroidetes (F/B), and increased Prevotella and Lachnospiraceae . The intestinal microbiota is involved in the metabolism of bile acids .

Treatment for Cholestatic Liver Diseases

UDCA has been approved as the first-line drug for treating cholestatic liver diseases, such as primary biliary cholangitis . It serves as a remarkable treatment for cholestatic liver diseases .

Hepatoprotective Agent

Derived from the esteemed ursodeoxycholic acid, it assumes the role of a hepatoprotective agent, substantially diminishing the build-up of pernicious bile acids within the hepatic system .

Potential Treatment for Inflammatory Bowel Diseases

There is growing evidence that UDCA may also have a role to play in the therapy of inflammatory bowel diseases .

Investigation for Conditions Associated with Inflammation and Apoptosis

In addition to its established role in treating liver diseases, UDCA is now under investigation for numerous conditions associated with inflammation and apoptosis, including neurological, ocular, metabolic, and cardiovascular diseases .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJBLIAPAIPNJE-HRDSWUDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ursodeoxycholic acid acyl-B-D-glucuronide

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